molecular formula C17H18Cl2N2O5S B3552868 N~2~-(2,5-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(2,5-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3552868
M. Wt: 433.3 g/mol
InChI Key: ARGOHUSXPDDASR-UHFFFAOYSA-N
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Description

N~2~-(2,5-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound characterized by the presence of dichlorophenyl, dimethoxyphenyl, and methylsulfonyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,5-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2,5-dichloroaniline and 2,5-dimethoxyaniline. These intermediates are then subjected to sulfonylation reactions to introduce the methylsulfonyl group. The final step involves the coupling of these intermediates with glycinamide under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,5-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N2-(2,5-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, N2-(2,5-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide could be explored for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N2-(2,5-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2,5-dichlorophenyl)-N-(2,5-dimethoxyphenyl)glycinamide
  • N~2~-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycinamide
  • N~2~-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinamide

Uniqueness

N~2~-(2,5-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the combination of its dichlorophenyl, dimethoxyphenyl, and methylsulfonyl groups. This combination imparts specific chemical and biological properties that distinguish it from similar compounds. Its unique structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(2,5-dichloro-N-methylsulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O5S/c1-25-12-5-7-16(26-2)14(9-12)20-17(22)10-21(27(3,23)24)15-8-11(18)4-6-13(15)19/h4-9H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGOHUSXPDDASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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